molecular formula C21H19ClN4 B10922565 1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(2-methylphenyl)-1H-pyrazole

1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(2-methylphenyl)-1H-pyrazole

Cat. No.: B10922565
M. Wt: 362.9 g/mol
InChI Key: ZRJSIHHVOHBZEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(2-methylphenyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

The synthesis of 1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(2-methylphenyl)-1H-pyrazole typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents under acidic or basic conditions.

    Introduction of the chloromethyl group: The pyrazole intermediate is then reacted with chloromethylating agents such as chloromethyl methyl ether or chloromethyl ethyl ether in the presence of a Lewis acid catalyst.

    Coupling with 2-methylphenyl groups: The final step involves the coupling of the chloromethylated pyrazole with 2-methylphenyl derivatives using palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and greener solvents.

Chemical Reactions Analysis

1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(2-methylphenyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted pyrazole derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.

Comparison with Similar Compounds

1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(2-methylphenyl)-1H-pyrazole can be compared with other pyrazole derivatives such as:

    1-(4-chlorophenyl)-3,5-dimethylpyrazole: This compound shares a similar pyrazole core but differs in the substitution pattern, leading to variations in its chemical and biological properties.

    1-(4-bromophenyl)-3,5-dimethylpyrazole: The presence of a bromine atom instead of chlorine can influence the compound’s reactivity and interaction with biological targets.

    1-(4-fluorophenyl)-3,5-dimethylpyrazole: The fluorine substitution can enhance the compound’s stability and lipophilicity, affecting its pharmacokinetic properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other pyrazole derivatives .

Properties

Molecular Formula

C21H19ClN4

Molecular Weight

362.9 g/mol

IUPAC Name

1-[(4-chloropyrazol-1-yl)methyl]-3,5-bis(2-methylphenyl)pyrazole

InChI

InChI=1S/C21H19ClN4/c1-15-7-3-5-9-18(15)20-11-21(19-10-6-4-8-16(19)2)26(24-20)14-25-13-17(22)12-23-25/h3-13H,14H2,1-2H3

InChI Key

ZRJSIHHVOHBZEX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CC(=NN2CN3C=C(C=N3)Cl)C4=CC=CC=C4C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.